molecular formula C17H11Cl2NO2S2 B3879839 (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 309936-21-8

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3879839
CAS No.: 309936-21-8
M. Wt: 396.3 g/mol
InChI Key: NSEMICSSQWZYLN-DHDCSXOGSA-N
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Description

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone core, and dichlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactionsThe final step involves the formation of the methylene bridge between the furan and thiazolidinone rings under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon for hydrogenation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group yields a sulfone derivative, while reduction of the methylene bridge results in a saturated thiazolidinone compound .

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in electronic devices and sensors .

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, furan-containing molecules, and dichlorophenyl-substituted compounds. Examples include:

Uniqueness

What sets (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

309936-21-8

Molecular Formula

C17H11Cl2NO2S2

Molecular Weight

396.3 g/mol

IUPAC Name

(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Cl2NO2S2/c1-2-7-20-16(21)15(24-17(20)23)9-11-4-6-14(22-11)10-3-5-12(18)13(19)8-10/h2-6,8-9H,1,7H2/b15-9-

InChI Key

NSEMICSSQWZYLN-DHDCSXOGSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S

SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

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